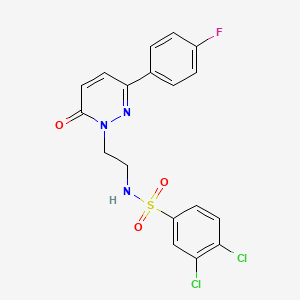

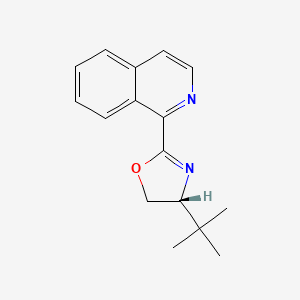

![molecular formula C19H16N4O3 B2907064 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1172566-93-6](/img/structure/B2907064.png)

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclization, and functional group transformations. Notably, the introduction of the pyridazinyl group and subsequent amide formation are critical steps. Detailed synthetic protocols can be found in the literature .

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Applications

A study describes the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives, showcasing significant anti-influenza A virus activity, particularly against the H5N1 subtype. These compounds were prepared through a series of reactions involving benzoyl isothiocyanate, malononitrile, and various alkyl halides, leading to the creation of compounds with notable antiviral activities, specifically against bird flu influenza. The structural characterization employed mass spectroscopy, nuclear magnetic resonance, and X-ray analysis, affirming the potential of these synthesized compounds in antiviral research and applications (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial and Anticancer Properties

New benzimidazole, benzoxazole, and benzothiazole derivatives were synthesized and screened for their antimicrobial activity. These novel heterocycles showed broad-spectrum antimicrobial activity against both bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Their photophysical and thermal properties were also studied, highlighting their potential as antimicrobial agents with promising applications in combating various microbial infections (Padalkar et al., 2014).

In the realm of cancer research, certain derivatives have been synthesized and evaluated for their cytotoxic activity against human carcinoma cell lines, demonstrating significant inhibition. This research indicates the potential of these compounds as anticancer agents, providing a foundation for further investigation into their therapeutic applications (El‐serwy et al., 2016).

Synthesis of Benzoxazines with Potential Antipsychotic Properties

Research on the synthesis and evaluation of heterocyclic carboxamides reveals their potential as antipsychotic agents. This study focused on analogues of 1192U90, evaluating their ability to bind to dopamine and serotonin receptors and their effectiveness in vivo, against apomorphine-induced responses in mice. The findings suggest these compounds, particularly derivatives showing potent in vivo activities, could serve as potential antipsychotic agents with reduced extrapyramidal side effects, indicating a promising avenue for the development of new therapeutic options in the treatment of psychiatric disorders (Norman et al., 1996).

Safety And Hazards

Propiedades

IUPAC Name |

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-12-2-9-18(23-22-12)20-14-4-6-15(7-5-14)21-19(24)13-3-8-16-17(10-13)26-11-25-16/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESZYOUFOXTKBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

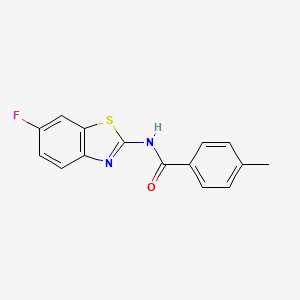

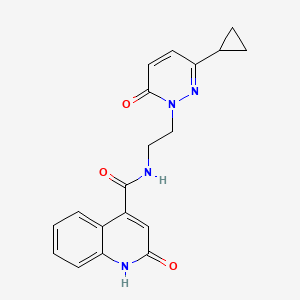

![2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2906985.png)

![N-(4-chloro-2-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2906987.png)

![5-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1,3-thiazolane-2,4-dione](/img/structure/B2906988.png)

![4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine](/img/structure/B2906989.png)

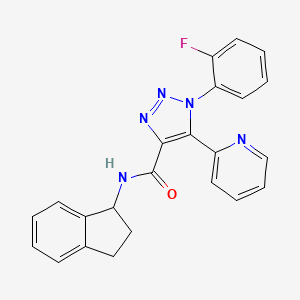

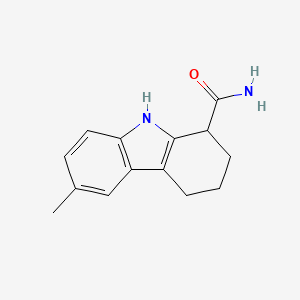

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2906998.png)

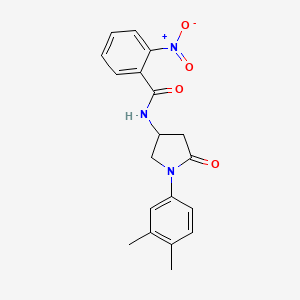

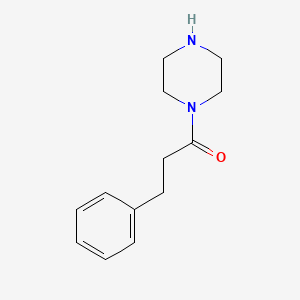

![N-(4-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2907002.png)